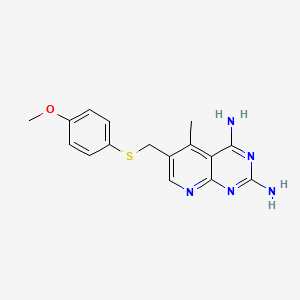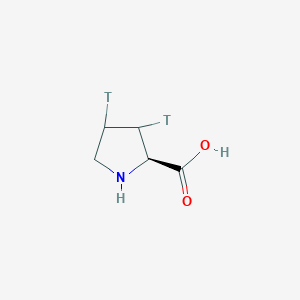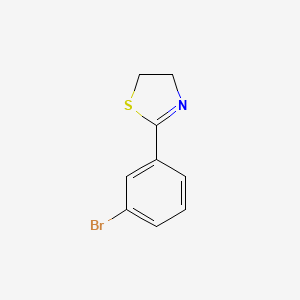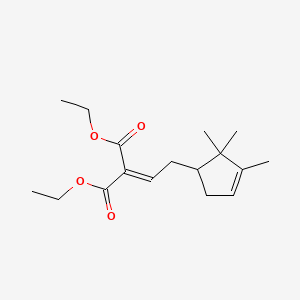
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is an organic compound with the molecular formula C₁₇H₂₆O₄ It is a derivative of malonic acid and features a cyclopentene ring substituted with trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate typically involves the reaction of diethyl malonate with a suitable cyclopentene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The process involves the formation of an enolate intermediate, which then undergoes alkylation with the cyclopentene derivative to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid, commonly used in organic synthesis.
Diethyl ethylidenemalonate: Another derivative with a different alkylidene group.
Diethyl 2-methyl-3-oxobutanoate: A related compound with a keto group.
Uniqueness
Diethyl (2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene)malonate is unique due to its cyclopentene ring and trimethyl substitution, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these structural features are advantageous.
Propriétés
Numéro CAS |
85665-70-9 |
|---|---|
Formule moléculaire |
C17H26O4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
diethyl 2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]propanedioate |
InChI |
InChI=1S/C17H26O4/c1-6-20-15(18)14(16(19)21-7-2)11-10-13-9-8-12(3)17(13,4)5/h8,11,13H,6-7,9-10H2,1-5H3 |
Clé InChI |
ZTVHSXBMFVUOBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CCC1CC=C(C1(C)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



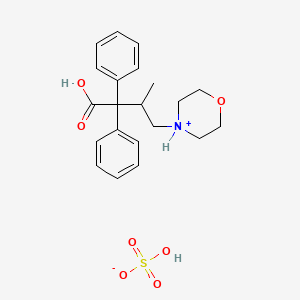

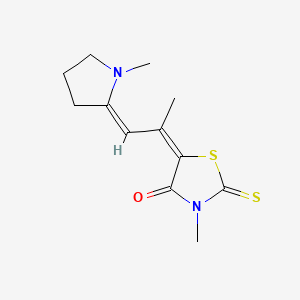
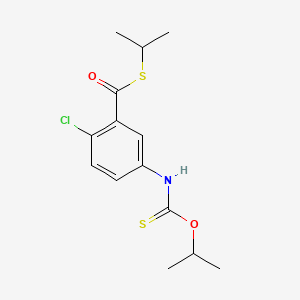
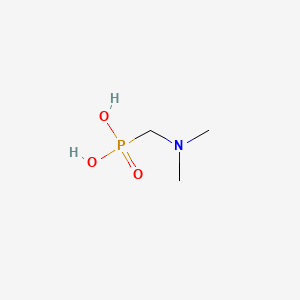
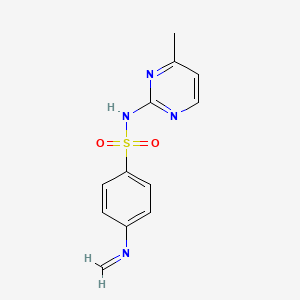

![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

